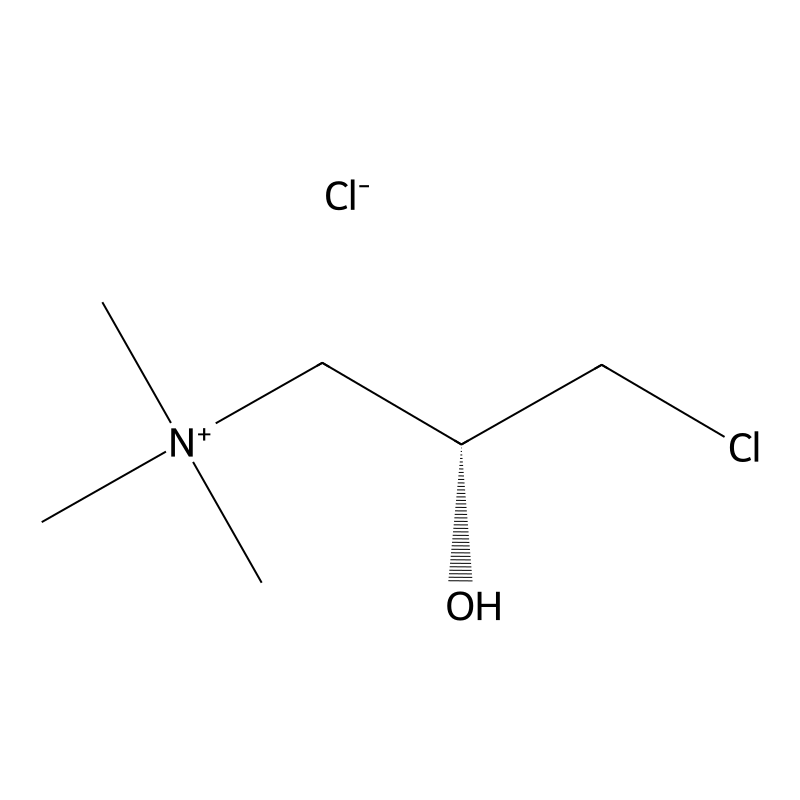(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Cationization of Cellulose
(R)-(+)-CHTAC can be used as a cation-generating agent for cellulose cationization. This process modifies the surface charge of cellulose fibers, making them positively charged. Cationized cellulose has various applications in material science, such as:
Separation of Enantiomers
The chiral nature of (R)-(+)-CHTAC allows it to be used in the separation of enantiomers, which are mirror-image molecules with different biological properties. (R)-(+)-CHTAC can be employed in techniques like capillary electrophoresis to resolve racemic mixtures (mixtures containing both enantiomers) of certain compounds, such as 2,2'-dihydroxy-1,1'-binaphthyl enantiomers 3: .
Synthesis of Cationic Polymers
(R)-(+)-CHTAC can be used as a starting material for the synthesis of cationic polymers, like cationic glycogen (Cat Gly). Cationic polymers have various applications in drug delivery, gene therapy, and tissue engineering due to their positive charge, which allows them to interact with negatively charged biomolecules 4: .
(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, also known as 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride, is a quaternary ammonium compound with the molecular formula C₆H₁₅Cl₂NO. It appears as a colorless to light-yellow clear liquid and is characterized by its odorless nature. This compound has a molecular weight of 188.1 g/mol and is soluble in water. Its structure features a trimethylammonium group, which imparts cationic properties, making it useful in various applications, particularly in textile and biochemical industries .
The mechanism of action of CHTAC depends on the specific application. Here are two examples:
- Cellulose cationization: CHTAC interacts with the hydroxyl groups of cellulose through its cationic center, forming ionic bonds and introducing a positive charge on the cellulose surface [].
- Resolution of chiral compounds: CHTAC can form diastereomeric complexes with chiral compounds due to interactions between its functional groups and the chiral moieties. This allows for the separation of enantiomers [].
- Limited data available: Specific data on the toxicity, flammability, and reactivity of CHTAC is not extensively reported.
- General precautions: As with most chemicals, it is advisable to handle CHTAC with appropriate gloves and eye protection in a well-ventilated area. Avoid contact with skin and eyes. Refer to safety data sheets (SDS) from chemical suppliers for specific handling guidelines.
The primary reactions involving (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride include:
- Quaternization Reactions: This compound can act as a quaternizing agent, reacting with various substrates to form quaternary ammonium derivatives. For example, it can quaternize N-aryl chitosan derivatives, enhancing their solubility and functionality.
- Cationization of Cellulose: It can be utilized in the cationization of cellulose fibers through an exhaustion method, facilitating the development of multifunctional textiles .
- Synthesis of Cationic Glycogen: The compound is involved in synthesizing cationic glycogen, which has potential applications in drug delivery systems .
(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride exhibits notable biological activities:
- Antimicrobial Properties: The cationic nature of this compound allows it to interact with negatively charged bacterial membranes, demonstrating antimicrobial effects against various pathogens.
- Cellular Interaction: Studies suggest that it can enhance cellular uptake of certain molecules due to its ability to modify cell membrane properties .
The synthesis of (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride typically involves:
- Starting Materials: The synthesis often begins with the reaction of trimethylamine with 3-chloro-2-hydroxypropyl chloride.
- Reaction Conditions: The reaction is generally carried out under controlled temperature and pressure conditions, ensuring the formation of the desired product without significant side reactions.
- Purification: Post-reaction, the product may be purified using methods such as distillation or crystallization to obtain high-purity (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride .
Several compounds exhibit similarities to (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, which include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (S)-(−)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | C₆H₁₅Cl₂NO | Enantiomer with different biological activity profiles |
| Benzalkonium Chloride | C₆H₅(CH₃)N⁺(C₂H₅)₂Cl⁻ | Widely used disinfectant with similar cationic properties |
| Cetyl Trimethyl Ammonium Bromide | C₁₈H₄₁BrN | Commonly used surfactant and emulsifier |
Uniqueness: What sets (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride apart from these compounds is its specific enantiomeric form and its tailored applications in textile treatment and biochemical interactions. Its unique structure allows for specific interactions that may not be present in other similar compounds, thus broadening its applicability in specialized fields .








